Sultopride-d5

Description

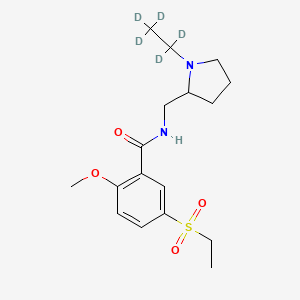

Structure

3D Structure

Properties

IUPAC Name |

5-ethylsulfonyl-2-methoxy-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20)/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRHXEPDKXPRTM-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sultopride-d5 chemical structure and molecular weight

Technical Monograph: Sultopride-d5 – Physicochemical Profiling and Bioanalytical Applications

Executive Summary

Sultopride-d5 is the stable isotope-labeled analog of Sultopride, a substituted benzamide antipsychotic and selective dopamine D2/D3 receptor antagonist. Functioning primarily as an Internal Standard (IS) in quantitative bioanalysis, Sultopride-d5 mitigates matrix effects and ionization variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. This guide provides a rigorous examination of its chemical structure, isotopic characteristics, and protocol-driven applications in pharmacokinetic (PK) and toxicological screening.

Chemical Identity & Structural Elucidation

Sultopride-d5 is characterized by the replacement of five hydrogen atoms with deuterium (

Nomenclature and Identifiers

| Property | Specification |

| Chemical Name | N-[(1-(Ethyl-d5)-pyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide |

| Common Name | Sultopride-d5 |

| CAS Number | Unlabeled: 53583-79-2 (Free Base); Labeled: N/A (Vendor Specific) |

| Molecular Formula | C |

| Isotopic Purity | |

| Chemical Class | Substituted Benzamide / Salicylamide derivative |

Structural Visualization

The following diagram illustrates the chemical connectivity of Sultopride-d5, highlighting the deuterated ethyl group attached to the pyrrolidine nitrogen.

Figure 1: Structural schematic of Sultopride-d5 showing the N-ethyl-d5 labeling site.

Physicochemical Properties

Accurate mass calculation is critical for setting up the precursor ion scan in mass spectrometry. The "Isotope Effect" on retention time is negligible in Reverse Phase HPLC, allowing the IS to co-elute with the analyte, thereby perfectly compensating for ion suppression.

Molecular Weight & Exact Mass

| Mass Type | Calculation Basis | Value (Da) |

| Average Molecular Weight | Based on standard atomic weights | 359.50 |

| Monoisotopic Mass | 359.1928 | |

| Precursor Ion [M+H] | Positive ESI Mode | 360.2001 |

Calculation Note: The mass shift is derived from the difference between 5 protons (

Solubility and Stability

-

Solubility: Soluble in Methanol (MeOH), DMSO, and slightly soluble in Acetonitrile. Stock solutions should be prepared in MeOH.

-

pKa: ~9.0 (tertiary amine on pyrrolidine) and ~–1.5 (sulfonamide oxygen). The molecule is positively charged at physiological pH and acidic LC mobile phases (0.1% Formic Acid).

-

Storage: -20°C, protected from light. Benzamides are susceptible to photodegradation.

Bioanalytical Applications (LC-MS/MS)

Sultopride-d5 is the industry-standard Internal Standard for therapeutic drug monitoring (TDM) and bioequivalence studies. Its primary utility lies in correcting for extraction efficiency and matrix effects in plasma/urine samples.

Mass Spectrometry Fragmentation (MRM Optimization)

In Triple Quadrupole (QqQ) systems, the [M+H]

-

Primary Transition (Quantifier):

360.2-

Mechanism:[1] Cleavage of the C-N bond between the amide linker and the pyrrolidine ring. The fragment ion is the N-ethyl-d5-pyrrolidinyl methyl cation. The shift from the unlabeled fragment (

112) to

-

-

Secondary Transition (Qualifier):

360.2-

Mechanism:[1] Loss of the pyrrolidine side chain, retaining the benzamide core. This fragment typically does not carry the label (depending on exact cleavage), making it less specific for d5-tracking if the label were on the core. However, since the label is on the leaving group, the charged benzamide core would appear at the same mass as the parent (241), but usually, the charge is retained on the basic pyrrolidine nitrogen (117).

-

Extraction & Analysis Workflow

The following protocol outlines a validated Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) workflow.

Figure 2: Standardized LC-MS/MS workflow for Sultopride quantification using Sultopride-d5.

Synthesis & Purity Considerations

-

Synthesis Route: Typically synthesized via reductive amination of N-desethyl-sultopride using Acetaldehyde-d4 (CD

CDO) or alkylation with Ethyl-d5 iodide. -

Isotopic Purity: Commercial standards must be

99% isotopic purity. The presence of d0 (unlabeled) species must be < 0.5% to prevent "contribution to the analyte" (CTA), which would artificially inflate the calculated concentration of the drug in patient samples.

References

-

Santa Cruz Biotechnology. Sultopride-d5 Product Monograph. Catalog & Spectral Data. Link

-

Kobary, M. et al. (1985). "Determination of sultopride in human plasma by high-performance liquid chromatography." Journal of Chromatography B.

-

NIST Chemistry WebBook. Sultopride Standard Reference Data. National Institute of Standards and Technology.[2] Link

-

Cayman Chemical. Amisulpride-d5 (Structural Analog) Technical Information. Link

-

PubChem. Sultopride Compound Summary. National Library of Medicine. Link

Sources

Technical Guide: Physicochemical Properties and Analytical Applications of Sultopride-d5

[1]

Introduction

Sultopride-d5 is the stable isotope-labeled analog of Sultopride, a substituted benzamide antipsychotic acting as a selective dopamine D2/D3 receptor antagonist.[1] In bioanalytical research, Sultopride-d5 serves as the critical Internal Standard (IS) for the quantification of Sultopride in complex biological matrices (plasma, urine, tissue homogenates) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

The integration of five deuterium atoms (

Chemical Identity & Structural Analysis[1][2][3][4]

Sultopride-d5 is typically synthesized by alkylating the pyrrolidine nitrogen or the sulfonyl group with a deuterated ethylating agent.[1] The most commercially prevalent form is labeled on the

| Property | Specification |

| Chemical Name | N-[(1-Ethyl-d5-pyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide |

| CAS Number | 53583-79-2 (Unlabeled Parent); Specific CAS for d5 varies by vendor |

| Molecular Formula | |

| Molecular Weight | 359.50 g/mol (vs. 354.46 g/mol for unlabeled) |

| Isotopic Purity | Typically |

| Chemical Purity | |

| Appearance | White to off-white solid |

Structural Visualization

The deuterium labeling (

Physicochemical Properties

Understanding the physicochemical profile is essential for designing robust extraction and chromatographic methodologies.

Solubility Profile

Sultopride-d5 is a benzamide derivative with amphiphilic properties but leans towards hydrophilicity.[1]

-

Primary Solvents: Highly soluble in Methanol (MeOH) , DMSO , and Ethanol .[1]

-

Aqueous Solubility: Sparingly soluble in water at neutral pH; solubility increases significantly in acidic buffers (pH < 4) due to protonation of the pyrrolidine nitrogen.

-

Protocol Tip: Prepare stock solutions (e.g., 1 mg/mL) in Methanol or DMSO. Working solutions should be diluted in the mobile phase initial conditions (e.g., 90:10 Water:MeOH).

Acid-Base Dissociation (pKa)[1]

-

pKa 1 (Basic): ~9.2 (Pyrrolidine Nitrogen).[1] This is the primary site of protonation in ESI+ mode.

-

pKa 2 (Acidic): ~13.2 (Sulfonamide/Amide protons).[1] Negligible in standard LC-MS conditions.[1]

-

Implication: Mobile phases must be acidic (pH 3–5) to ensure the molecule is fully protonated (

) for maximum sensitivity in Positive Electrospray Ionization (ESI+).

Lipophilicity (LogP/LogD)[1]

-

LogP: ~0.6 – 1.0 (Unlabeled).[1]

-

Chromatographic Behavior: Due to low lipophilicity, Sultopride-d5 elutes early on standard C18 columns.[1]

-

Optimization: Use "Aqueous stable" C18 columns or Phenyl-Hexyl phases to increase retention and separate it from the solvent front where ion suppression is highest.[1]

Stability

-

Solid State: Stable for >2 years at -20°C when protected from light and moisture.[1] Hygroscopic.

-

Solution State: Stable in Methanol at -20°C for months. Avoid repeated freeze-thaw cycles.

-

Metabolic Stability: The deuterium label is placed on the ethyl group, which is metabolically robust in in vitro incubation (microsomes) unless specifically studying dealkylation pathways.

Analytical Methodology: LC-MS/MS Workflow

The following protocol outlines the standard operating procedure for using Sultopride-d5 as an Internal Standard.

Mass Spectrometry (ESI+) Parameters

Sultopride-d5 is detected using Multiple Reaction Monitoring (MRM).[1] The mass shift of +5 Da allows for interference-free detection.

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| Sultopride | 355.2 ( | 112.1 (Pyrrolidine fragment) | 30 | 25 |

| Sultopride-d5 | 360.2 ( | 117.1 (d5-Pyrrolidine fragment) | 30 | 25 |

Note: Transitions assume N-ethyl-d5 labeling.[1] If the label is on the sulfonyl-ethyl, the product ion would be 112.1 (unchanged) or a benzoyl fragment shifted by +5.

Sample Preparation (Liquid-Liquid Extraction)

Due to the basic nature of Sultopride, extraction at high pH is critical to suppress ionization and drive the molecule into the organic phase.

-

Aliquot: Transfer 100 µL of plasma/urine to a glass tube.

-

IS Spike: Add 10 µL of Sultopride-d5 working solution (e.g., 500 ng/mL).[1] Vortex.

-

Alkalinization: Add 50 µL of 0.5 M NaOH or Carbonate Buffer (pH 10).

-

Extraction: Add 1 mL of Ethyl Acetate or TBME (tert-Butyl methyl ether) .

-

Agitation: Shake/Vortex for 10 minutes. Centrifuge at 4000 rpm for 5 mins.

-

Reconstitution: Transfer supernatant to a clean vial, evaporate to dryness under

, and reconstitute in 100 µL Mobile Phase.

Chromatographic Conditions

Mechanism of Action: The Isotope Effect

The reliability of Sultopride-d5 stems from its ability to mimic the physicochemical behavior of the analyte while remaining spectrally distinct. The diagram below illustrates the logic of Matrix Effect Compensation.

Figure 1: Mechanism of Matrix Effect Compensation using Sultopride-d5. The IS experiences the exact same ionization suppression as the analyte, cancelling out the error during ratio calculation.

Experimental Workflow: Method Development

When developing a new assay using Sultopride-d5, follow this iterative optimization workflow to ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines).

Figure 2: Step-by-step Method Development Workflow for Sultopride-d5 bioanalysis.

Handling and Storage Best Practices

To maintain the integrity of the deuterated standard:

-

Light Sensitivity: Benzamides can be photosensitive.[1] Store solid and solution forms in amber glass vials .

-

Isotopic Exchange: While the ethyl-d5 label is generally stable, avoid storing in highly acidic aqueous media (pH < 1) at high temperatures for prolonged periods to prevent potential H/D exchange.[1]

-

Hygroscopicity: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can degrade the solid.

References

-

Tokunaga, H., et al. (1997). "Sensitive determination of sulpiride in human plasma by high-performance liquid chromatography."[1] Journal of Chromatography B. Available at: [Link]

-

PubChem. Sultopride Compound Summary. National Library of Medicine. Available at: [Link][1]

-

Nirogi, R., et al. (2008). "Liquid chromatography-mass spectrometry method for the determination of sulpiride in human plasma."[1] Biomedical Chromatography. (Contextual reference for benzamide extraction).

A Comparative Analysis of Sultopride and its Stable Isotope Analog, Sultopride-d5: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the fundamental differences and respective applications of the atypical antipsychotic Sultopride and its deuterated isotopologue, Sultopride-d5. We will dissect the core principles of isotopic labeling, focusing on the kinetic isotope effect (KIE) and its potential, though limited, relevance to Sultopride's pharmacokinetics in humans. The primary focus of this guide will then shift to the principal application of Sultopride-d5: its role as a superior internal standard for high-precision quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, clinical pharmacologists, and drug development professionals seeking to understand the nuanced interplay between these two molecules and to implement robust analytical methodologies.

Introduction to Sultopride: Mechanism and Pharmacokinetics

Sultopride is a substituted benzamide derivative classified as an atypical antipsychotic agent.[1][2] Its therapeutic efficacy is primarily attributed to its selective and potent antagonism of dopamine D2 and D3 receptors in the central nervous system.[1][2] This mechanism of action makes it effective in managing conditions associated with hyperdopaminergic activity, such as the positive symptoms of schizophrenia and acute psychomotor agitation.[1]

From a pharmacokinetic perspective, Sultopride exhibits a relatively short elimination half-life of approximately 3 to 5 hours.[2] Crucially, studies on its biotransformation in humans have revealed that the drug is metabolically stable. Following oral administration, approximately 90% of the dose is excreted unchanged in the urine.[1][3][4] A minor metabolite, oxo-sultopride, has been identified, but it accounts for only about 4% of the administered dose, indicating that metabolism is not a significant pathway for its elimination in humans.[1][3][4]

The Isotopic Distinction: Understanding Sultopride-d5

Sultopride-d5 is a stable, non-radioactive isotopologue of Sultopride where five hydrogen atoms (¹H) have been replaced with their heavier isotope, deuterium (²H or D). While the precise location of deuteration can vary by synthesis, it is typically targeted at sites susceptible to metabolic transformation. Based on metabolic pathways identified in animal models (which show more extensive metabolism than humans), the N-ethyl group is a logical site for deuteration.

The key difference imparted by this isotopic substitution is the mass of the molecule and the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Due to deuterium's greater mass, the C-D bond has a lower zero-point vibrational energy, making it stronger and requiring more energy to break.[5] This fundamental principle underpins the "Kinetic Isotope Effect."

The Kinetic Isotope Effect (KIE) and its Implication for Sultopride

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is slowed when an atom at a reactive position is replaced with a heavier isotope.[5][6] In drug development, deuteration is often strategically employed to slow down cytochrome P450 (CYP)-mediated metabolism, potentially improving a drug's pharmacokinetic profile.[6][7] If the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, substituting it with a C-D bond can significantly decrease the rate of that metabolic reaction.[5]

However, as established, Sultopride is minimally metabolized in humans.[1][3] The primary metabolic pathways observed in animal studies, such as N-deethylation and O-demethylation, are not significant in humans.[1][4] Therefore, while deuterating the N-ethyl group in Sultopride-d5 would theoretically slow its N-deethylation, this effect would be clinically insignificant due to the minor contribution of this pathway to the drug's overall clearance.

Insight from the Scientist: The limited metabolism of Sultopride in humans is a critical finding. It dictates that the utility of Sultopride-d5 is not as a therapeutically enhanced version of the parent drug, but rather as an analytical tool of exceptional value. This is a common scenario where the initial hypothesis of improving pharmacokinetics through deuteration is superseded by the practical benefits in bioanalysis.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

| Property | Sultopride | Sultopride-d5 | Rationale for Difference |

| Molecular Formula | C₁₇H₂₆N₂O₄S | C₁₇H₂₁D₅N₂O₄S | Substitution of 5 protium (H) atoms with deuterium (D) atoms. |

| Molar Mass ( g/mol ) | 354.46 | ~359.50 | Increased mass due to the presence of 5 neutrons in the deuterium nuclei. |

| Receptor Binding Affinity | Unchanged | Unchanged | Isotopic substitution does not alter the molecular shape or electronic properties that govern receptor interactions. |

| Primary Elimination Route (Human) | Renal (excreted ~90% unchanged) | Renal (excreted ~90% unchanged) | The KIE does not affect renal filtration or active transport mechanisms. |

| Metabolism (Human) | Minimal (~4% as oxo-sultopride) | Minimal | The KIE has a negligible impact on overall clearance as metabolism is not the rate-determining step of elimination. |

| Primary Utility | Therapeutic Agent | Bioanalytical Internal Standard | The key difference lies in its application rather than its in-vivo behavior. |

The Core Application: Sultopride-d5 as an Ideal Internal Standard

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is essential for achieving accuracy and precision. An ideal IS should be chemically similar to the analyte but distinguishable by the mass spectrometer. It is added at a known concentration to all samples, calibrators, and quality controls before sample processing. The IS co-elutes with the analyte and experiences similar variations during extraction, handling, and ionization, thereby correcting for potential errors.

Deuterated compounds like Sultopride-d5 represent the "gold standard" for internal standards in mass spectrometry for several reasons:[8]

-

Near-Identical Physicochemical Properties: Sultopride-d5 has the same polarity, solubility, and pKa as Sultopride, ensuring it behaves identically during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) and chromatographic separation.

-

Co-elution: It typically co-elutes with the unlabeled analyte, providing the most effective correction for matrix effects and fluctuations in instrument response at the precise moment the analyte is being measured.

-

Mass-Based Distinction: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass, without compromising its chemical behavior.

Causality in Experimental Choice: Why not use a structurally similar but different molecule as an IS? While possible, structural analogs can have different extraction efficiencies, chromatographic retention times, and ionization efficiencies, especially in complex biological matrices like plasma. These differences introduce variability that the IS is supposed to correct. A stable isotope-labeled standard like Sultopride-d5 minimizes this variability, as it is the closest possible mimic to the analyte itself, leading to a more robust and reliable assay.[8]

Experimental Protocol: Quantification of Sultopride in Human Plasma

This section provides a detailed, self-validating protocol for the determination of Sultopride in human plasma using Sultopride-d5 as an internal standard via LC-MS/MS.

Materials and Reagents

-

Sultopride reference standard (≥98% purity)

-

Sultopride-d5 internal standard (≥98% purity, ≥98% isotopic enrichment)

-

HPLC-grade Methanol and Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Workflow Diagram

Caption: High-level workflow for Sultopride quantification in plasma.

Step-by-Step Methodology

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of Sultopride and Sultopride-d5 in methanol.

-

Prepare a series of Sultopride working solutions by serial dilution in 50:50 methanol:water to create calibration standards (e.g., 1-1000 ng/mL range).

-

Prepare a Sultopride-d5 internal standard working solution at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Sultopride-d5 working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

Table 2: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UPLC System (e.g., Waters Acquity, Shimadzu Nexera) |

| Column | C18 reverse-phase, e.g., BEH C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| MRM Transition (Sultopride) | Q1: 355.2 m/z → Q3: 112.1 m/z |

| MRM Transition (Sultopride-d5) | Q1: 360.2 m/z → Q3: 117.1 m/z |

Rationale for MRM Transitions: The precursor ion (Q1) for Sultopride corresponds to its protonated molecule [M+H]⁺. The mass increases by 5 Da for Sultopride-d5. The product ion (Q3) at m/z 112.1 likely corresponds to the fragmentation of the (1-ethylpyrrolidin-2-yl)methyl moiety, a stable and common fragment for this class of compounds. The corresponding fragment for the d5-analog would be 5 Da heavier (m/z 117.1), providing a clean and specific transition for quantification.

Method Validation

The described method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, accuracy, precision, linearity, recovery, and stability to ensure it is reliable and reproducible for its intended use.

Conclusion

The distinction between Sultopride and Sultopride-d5 is a clear illustration of the targeted application of isotopic labeling in pharmaceutical science. While the Kinetic Isotope Effect from deuteration has a negligible impact on the in-vivo pharmacokinetic profile of Sultopride in humans due to its limited metabolism, the value of Sultopride-d5 is firmly established in the analytical realm. Its properties make it the quintessential internal standard for LC-MS/MS-based quantification, enabling the generation of highly accurate, precise, and robust data essential for clinical trials, pharmacokinetic studies, and therapeutic drug monitoring. This guide provides the foundational knowledge and a practical framework for researchers to leverage these compounds effectively in their work.

References

-

Kobari, T., Namekawa, H., Kato, Y., & Yamada, S. (1985). Biotransformation of sultopride in man and several animal species. Xenobiotica, 15(6), 469-76. [Link]

-

Kobari, T., Namekawa, H., Kato, Y., & Yamada, S. (1985). Biotransformation of sultopride in man and several animal species. Taylor & Francis Online. [Link]

-

Sugnaux, F. R., & Benakis, A. (1978). Metabolism of sulpiride: Determination of the chemical structure of its metabolites in rat, dog and man. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

-

Bressolle, F., Bres, J., & Fauran, F. (1985). [Determination of sulpiride and sultopride by high-performance liquid chromatography for pharmacokinetic studies]. Journal of Chromatography. [Link]

-

Wikipedia. (n.d.). Sultopride. Wikipedia. [Link]

-

Phapale, P. B., Lee, H. W., Lim, M. S., et al. (2010). Liquid chromatography-tandem mass spectrometry quantification of levosulpiride in human plasma and its application to bioequivalence study. Journal of Chromatography B, 878(24), 2280-5. [Link]

-

PubChem. (n.d.). Sultopride. National Institutes of Health. [Link]

-

Harbeson, S. L., & Tung, R. D. (2010). The kinetic isotope effect in the search for deuterated drugs. PubMed. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

-

Mutlib, A. E. (2008). The kinetic isotope effect in the search for deuterated drugs. PubMed. [Link]

Sources

- 1. Biotransformation of sultopride in man and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. jppn.ru [jppn.ru]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The metabolites of 14C-sulpiride in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Sultopride-d5 as a Stable Isotope Internal Standard

The following technical monograph provides an in-depth analysis of Sultopride-d5 , a stable isotope-labeled internal standard used in high-precision bioanalysis.

Executive Summary

Sultopride-d5 is the deuterium-labeled analog of Sultopride, a benzamide atypical antipsychotic. It serves as a critical Internal Standard (IS) in clinical and forensic toxicology. Its primary application is to correct for matrix effects, ionization suppression, and extraction variability during the quantification of Sultopride in biological matrices (plasma, urine, serum) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide addresses the specific chemical identity of the compound, often ambiguous in public databases, and provides a validated framework for its use in regulated bioanalysis.

Chemical Identity & Nomenclature[1][2][3][4][5]

Unlike its parent compound, Sultopride-d5 often lacks a globally harmonized CAS registry number in public databases. Researchers must rely on the IUPAC name and isotopic purity specifications to ensure the correct material is sourced.

Core Identifiers

| Parameter | Specification |

| Common Name | Sultopride-d5 |

| Parent Compound CAS | 53583-79-2 (Free Base); 23694-17-9 (HCl salt) |

| Deuterated CAS | Not formally assigned in public registries.[1] (Referenced as labeled analog of 53583-79-2) |

| Molecular Formula | C₁₇H₂₁D₅N₂O₄S |

| Molecular Weight | 359.50 g/mol (Parent MW: 354.46 g/mol ) |

| Isotopic Purity | ≥ 99% deuterated forms (d5) |

| Chemical Purity | ≥ 98% |

IUPAC Nomenclature

The deuterium labeling typically occurs on the N-ethyl group attached to the pyrrolidine ring, as this is the most chemically accessible site for stable isotope incorporation during synthesis.

Full IUPAC Name: N-{[1-(1,1,2,2,2-pentadeuterioethyl )pyrrolidin-2-yl]methyl}-5-(ethylsulfonyl)-2-methoxybenzamide

Simplified Chemical Name: N-[(1-Ethyl-d5-pyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide

Structural Visualization

The following diagram illustrates the chemical structure of Sultopride-d5, highlighting the specific location of the deuterium atoms (D) on the ethyl group of the pyrrolidine ring.

Caption: Figure 1. Structural connectivity of Sultopride-d5. The red node highlights the N-ethyl-d5 moiety where the five deuterium atoms replace hydrogen.

Analytical Application: LC-MS/MS Protocol

Why Sultopride-d5?

In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts) can suppress ionization.

-

Without IS: Signal drops are interpreted as lower drug concentration.

-

With d5-IS: The d5 analog co-elutes with the drug and experiences the exact same suppression. The ratio of Drug/IS remains constant, ensuring accuracy.

Mass Spectrometry Transitions (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are recommended for a triple quadrupole instrument (e.g., Sciex 6500+ or Waters Xevo TQ-S).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

| Sultopride (Analyte) | 355.2 [M+H]⁺ | 112.1 | 35 | Cleavage of pyrrolidine ring |

| Sultopride-d5 (IS) | 360.2 [M+H]⁺ | 117.1 | 35 | Cleavage of d5-pyrrolidine ring |

Note: The mass shift of +5 Da in the product ion (112 → 117) confirms the deuterium label is retained on the fragment, validating the structural stability of the label.

Sample Preparation Workflow (Protein Precipitation)

This protocol is designed for high-throughput clinical labs processing human plasma.

Caption: Figure 2. Optimized protein precipitation workflow for Sultopride quantification using d5-IS.

Scientific Integrity & Handling

Solubility & Stability

-

Solubility: Sultopride-d5 is soluble in methanol, DMSO, and acetonitrile.

-

Stock Solution: Prepare primary stock at 1 mg/mL in Methanol. Store at -20°C.

-

Deuterium Exchange: The alkyl-deuterium bonds (C-D) on the ethyl group are non-exchangeable in aqueous solution, ensuring the label remains intact during LC separation.

Quality Control Check

Before running patient samples, perform a Zero Sample (Matrix + IS only) to check for isotopic interference.

-

Acceptance Criteria: The response in the analyte channel (m/z 355.2) contributed by the IS must be < 5% of the Lower Limit of Quantification (LLOQ). High-purity d5 (>99%) is required to meet this standard.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5357: Sultopride. PubChem.[2] Available at: [Link]

- Hiemke, C., et al.Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry, 2018.

Sources

Technical Guide: Solubility Profiling and Handling of Sultopride-d5

[1]

Executive Summary

Sultopride-d5 is the deuterated isotopolog of Sultopride, a benzamide-class atypical antipsychotic.[1] It serves as the critical Internal Standard (IS) for the quantification of Sultopride in biological matrices via LC-MS/MS.[1] This guide provides a definitive technical analysis of its solubility behavior in methanol and water, grounded in the physicochemical properties of the parent molecule. It establishes a validated workflow for the preparation of stable stock solutions, ensuring high precision in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays.

Physicochemical Profile & Isotopic Impact

To understand the solubility of Sultopride-d5, one must first analyze the parent compound. The substitution of five hydrogen atoms with deuterium (

Table 1: Comparative Physicochemical Properties

| Property | Sultopride (Parent) | Sultopride-d5 (IS) | Technical Significance |

| CAS Number | 53583-79-2 (Free Base) | 1246816-39-6 | Unique identifier for procurement.[1] |

| Molecular Formula | Mass shift (+5 Da) allows MS discrimination.[1] | ||

| Molar Mass (Free Base) | 354.47 g/mol | ~359.50 g/mol | Essential for gravimetric preparation.[1] |

| pKa (Basic) | 9.0 - 9.12 (Pyrrolidine N) | ~9.1 (Assumed) | Ionized at physiological pH; highly soluble in acidic media.[1] |

| LogP | 0.6 | ~0.6 | Hydrophilic; low lipid solubility.[1] |

| Salt Form | Hydrochloride (HCl) | Hydrochloride (HCl) | HCl salt is preferred for aqueous solubility (>100 mg/mL).[1] |

Expert Insight: The "Isotope Effect" on solubility is thermodynamically insignificant for this molecule.[1] However, the salt form is critical. Sultopride-d5 is typically supplied as the hydrochloride salt to maximize stability and water solubility. Ensure you adjust the weighed mass to account for the salt/free-base ratio (approx.[1] factor 1.10 for HCl salt).[1]

Solubility in Methanol (Primary Stock Solvent)

Methanol (MeOH) is the industry-standard solvent for preparing primary stock solutions of Sultopride-d5.[1]

-

Solubility Capacity: High.[1] Sultopride-d5 (HCl salt) is freely soluble in methanol.[1]

-

Mechanistic Rationale: Methanol acts as a protic polar solvent that effectively solvates the ionic salt lattice while preventing the hydrolytic degradation that can occur in long-term aqueous storage.

-

Stability: Solutions in pure methanol stored at -20°C are stable for >6 months.[1]

-

Protocol Recommendation: Prepare the primary stock at 1.0 mg/mL (free base equivalent) in HPLC-grade Methanol. This concentration is high enough to minimize weighing errors but far below the saturation limit, preventing precipitation during cold storage.

Solubility in Water (Working Media)

Water solubility is pH-dependent due to the basic nitrogen in the pyrrolidine ring (

-

Acidic pH (pH < 7): Highly soluble.[1] The molecule is protonated (

), making it highly polar.[1]-

Solubility Limit: >50 mg/mL (HCl salt).[1]

-

-

Neutral/Basic pH (pH > 9): Reduced solubility.[1] As pH approaches the pKa, the molecule exists as a free base, which is less soluble (~0.5 mg/mL) but still sufficient for trace-level IS spiking.[1]

-

Buffer Compatibility: Compatible with Ammonium Formate and Formic Acid buffers commonly used in LC-MS.[1]

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1 mg/mL)

Objective: Create a stable, accurate master stock for long-term use.

-

Equilibration: Allow the Sultopride-d5 vial to reach room temperature (20-25°C) before opening to prevent condensation.

-

Weighing: Accurately weigh 1.10 mg of Sultopride-d5 Hydrochloride (equivalent to 1.0 mg free base) into a 1.5 mL amber glass LC vial.

-

Note: Verify the specific salt correction factor on your Certificate of Analysis (CoA).[1]

-

-

Dissolution: Add 1.00 mL of HPLC-grade Methanol.

-

Agitation: Vortex for 30 seconds. If particles remain, sonicate for 1 minute at ambient temperature.[1]

-

Verification: Inspect visually. The solution must be crystal clear.

-

Storage: Store at -20°C or -80°C.

Protocol B: Preparation of Working Internal Standard (IS) Solution

Objective: Prepare a working solution (e.g., 100 ng/mL) for spiking into biological samples.

-

Diluent Preparation: Prepare a 50:50 Methanol:Water (v/v) mixture.[1]

-

Reasoning: Matches the initial mobile phase strength of many RPLC methods, preventing "solvent shock" or precipitation upon injection.

-

-

Serial Dilution:

-

Step 1: Dilute 10 µL of Primary Stock (1 mg/mL) into 990 µL of Diluent

10 µg/mL . -

Step 2: Dilute 10 µL of Step 1 Solution into 990 µL of Diluent

100 ng/mL (Working IS).

-

-

Usage: Add this Working IS solution to plasma/serum samples during protein precipitation.[1]

Visualization: Solubility & Preparation Workflow[1]

Caption: Workflow for the preparation of Sultopride-d5 standards, linking solubility logic (salt form/pKa) to analytical performance.

Troubleshooting & Best Practices

-

Precipitation in Aqueous Buffers: If you observe precipitation when diluting the methanolic stock into a purely aqueous buffer (e.g., PBS), it is likely due to the "salting out" effect or pH shift toward the pKa (9.1).

-

Correction: Ensure the aqueous buffer is slightly acidic (0.1% Formic Acid) or maintain at least 10% organic solvent content.[1]

-

-

Adsorption: Sultopride is a basic amine and may adsorb to silanol groups on glass surfaces.[1]

-

Correction: Use deactivated glass vials or high-quality polypropylene tubes for low-concentration working solutions (<10 ng/mL).[1]

-

-

Sonication: Do not sonicate the stock solution for >5 minutes. Extended sonication can heat the methanol, altering the concentration via evaporation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5357, Sultopride. Retrieved February 18, 2026, from [Link][1]

-

DrugBank Online (2024). Sultopride: Pharmacology and Physicochemical Properties. Retrieved February 18, 2026, from [Link][1]

-

Shimadzu Corporation (2017). Fully Automatized LC-MS/MS Analysis of Neuroleptics. Application News. Retrieved February 18, 2026, from [Link]

Precision Quantification of Sultopride in Biological Matrices using Sultopride-d5

This guide outlines the technical application of Sultopride-d5 as an Internal Standard (IS) for the precision quantification of the antipsychotic Sultopride in biological matrices. It is designed for analytical chemists and pharmaceutical researchers utilizing LC-MS/MS platforms.

Technical Application Guide | Version 2.0

Executive Summary

In the era of precision psychiatry, Therapeutic Drug Monitoring (TDM) of substituted benzamides like Sultopride is critical due to significant inter-patient variability in CYP450 metabolism and renal clearance. While older methods relied on structural analogs (e.g., Sulpiride) as internal standards, these fail to adequately compensate for matrix effects in electrospray ionization (ESI).

This guide details the implementation of Sultopride-d5 (deuterated Sultopride) for Stable Isotope Dilution Assays (SIDA). By mirroring the physicochemical properties of the analyte while shifting the mass-to-charge ratio (

Chemical & Mechanistic Foundation[1]

The Analyte: Sultopride

Sultopride (

-

Molecular Weight: 354.46 g/mol

-

pKa: ~9.2 (tertiary amine on pyrrolidine ring)

-

LogP: ~1.5 (moderately lipophilic, requiring specific organic modifiers for retention)

The Standard: Sultopride-d5

Sultopride-d5 incorporates five deuterium atoms, typically labeling the

-

Mass Shift: +5 Da (

) -

Isotope Effect: Deuterium substitution slightly reduces lipophilicity (

shift < 0.1 min), ensuring the IS co-elutes with the analyte to experience the exact same matrix suppression/enhancement events.

Mechanism of Action (Context)

Understanding the target biology is essential for interpreting TDM results. Sultopride disinhibits dopaminergic signaling in the mesolimbic pathway.

Figure 1: Mechanism of Action. Sultopride antagonizes the Gi-coupled D2/D3 receptors, modulating downstream cAMP-PKA signaling cascades.

Analytical Method Development (LC-MS/MS)

Mass Spectrometry Optimization (MRM)

The benzamide core dictates the fragmentation pattern. The most abundant product ion typically results from the cleavage of the amide bond or the loss of the pyrrolidine side chain.

Critical Step: Verify the labeling position of your specific lot of Sultopride-d5.

-

Scenario A (Label on Pyrrolidine Ethyl): The fragment ion will also shift by +5 Da.

-

Scenario B (Label on Ethylsulfonyl): The pyrrolidine fragment will not shift; only the parent and core-containing fragments shift.

Recommended Transitions (Positive ESI):

| Compound | Precursor ( | Product ( | Collision Energy (eV) | Role |

| Sultopride | 355.2 | 112.1 | 25 - 35 | Quantifier (Pyrrolidine cation) |

| 355.2 | 226.1 | 20 - 30 | Qualifier (Benzamide core) | |

| Sultopride-d5 | 360.2 | 117.1* | 25 - 35 | Internal Standard |

*Note: Assumes d5-label is on the N-ethyl group.[1] If label is on sulfonyl, Product m/z is 112.1.

Chromatographic Conditions

Sultopride is polar. A standard C18 column may yield poor retention or peak tailing due to the basic nitrogen.

-

Stationary Phase: C18 with polar-endcapping (e.g., Acquity HSS T3 or Phenomenex Kinetex Biphenyl) is recommended to improve peak shape.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (Buffers pH to ~3.5, protonating the amine for sensitivity).

-

Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and different selectivity).

Protocol: Quantification in Human Plasma

Objective: Quantify Sultopride in the range of 5.0 – 1000 ng/mL .

Reagents & Preparation

-

Stock Solution: Dissolve Sultopride-d5 in Methanol (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute Stock to 500 ng/mL in 50:50 Methanol:Water.

-

Extraction Buffer: 0.5 M Sodium Carbonate (

), pH ~10. (Alkaline pH is crucial to deprotonate the tertiary amine, driving it into the organic phase).

Extraction Workflow (Liquid-Liquid Extraction)

Figure 2: Optimized Liquid-Liquid Extraction (LLE) Workflow. The alkaline step ensures high recovery of the basic benzamide.

Step-by-Step Procedure

-

Aliquot: Transfer 100 µL of patient plasma into a 2 mL polypropylene tube.

-

IS Addition: Add 20 µL of Working IS Solution (Sultopride-d5). Vortex briefly.

-

Alkalinization: Add 100 µL of 0.5 M

. Vortex. Rationale: Shifts pH > pKa, rendering sultopride neutral. -

Extraction: Add 1 mL Methyl tert-butyl ether (MTBE). Cap and vortex vigorously for 5 minutes.

-

Separation: Centrifuge at 4,000

for 5 minutes. -

Concentration: Transfer the upper organic layer to a clean glass tube. Evaporate to dryness under nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 200 µL of Mobile Phase (80% A / 20% B). Transfer to autosampler vial.

Validation & Quality Control

To ensure data integrity (E-E-A-T), the method must be self-validating.

Linearity & Sensitivity

-

Calibration Curve: 6 non-zero standards (5, 10, 50, 200, 500, 1000 ng/mL).

-

Weighting:

regression is required to maintain accuracy at the lower limit (LLOQ). -

Acceptance:

; Back-calculated accuracy

Matrix Effects (ME)

Calculate the Matrix Factor (MF) using the post-extraction spike method:

-

Role of Sultopride-d5: The IS-normalized Matrix Factor should be close to 1.0. If the IS responds identically to the suppression as the analyte, the ratio remains constant even if absolute signal drops.

Troubleshooting & Stability

| Issue | Root Cause | Corrective Action |

| IS Signal Drop | Deuterium Exchange | Avoid acidic solvents during storage. Store d5 stock in 100% Methanol, not water/acid mixtures. |

| Peak Tailing | Interaction with Silanols | Use end-capped columns (e.g., C18-T3). Ensure Mobile Phase A has sufficient ionic strength (10mM Ammonium Formate). |

| Carryover | Adsorption to Injector | Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid. |

References

-

Kobayashi, K., et al. (2010). "Simultaneous determination of antipsychotics in human plasma by LC-MS/MS." Journal of Chromatography B.

-

Bressolle, F., & Bres, J. (1985).[2] "Determination of sulpiride and sultopride by high-performance liquid chromatography for pharmacokinetic studies." Journal of Chromatography.

-

Hiemke, C., et al. (2011). "Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2011." Pharmacopsychiatry.

-

Santa Cruz Biotechnology. "Sultopride-d5 Product Data Sheet." SCBT.

-

Nirogi, R., et al. (2007). "Quantification of itopride in human plasma by LC-MS/MS using sulpiride as internal standard." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Physicochemical Profiling of Sultopride-d5: Ionization Dynamics for Bioanalytical Method Development

[1]

Executive Summary & Core Directive

This guide addresses the physicochemical properties of Sultopride-d5 (ethyl-d5), the stable isotope-labeled internal standard (IS) for the atypical antipsychotic Sultopride.[1]

While often treated as identical to the unlabeled analyte, the deuterated standard exhibits subtle physicochemical shifts—specifically in pKa and lipophilicity—that can impact high-sensitivity LC-MS/MS assays.[1] This document provides the ionization data, structural analysis, and a self-validating method development protocol to ensure your internal standard tracks the analyte perfectly, mitigating matrix effects and ensuring regulatory compliance (FDA/EMA).

Structural & Ionization Analysis

To understand the ionization of Sultopride-d5, we must first map the dissociation constants of the parent molecule. The deuteration (typically on the N-ethyl group of the pyrrolidine ring) introduces a secondary isotope effect, but the ionization centers remain structurally consistent.

The Ionization Centers

Sultopride is a substituted benzamide.[1] Its acid-base profile is dominated by two functional groups:[1]

-

Pyrrolidine Nitrogen (Tertiary Amine): The primary basic center.[1]

-

pKa: 9.2 – 9.3 (Strongly Basic)[1]

-

Function: Accepts a proton in acidic media (pH < 7), carrying the positive charge required for ESI+ detection.

-

-

Sulfonamide moiety (Ethylsulfonyl):

The Deuterium Isotope Effect on pKa

Does the "d5" label change the pKa? Theoretically, yes.[1] Practically, it is negligible.

Research into secondary

- pKa (d0 vs d5): Typically +0.02 to +0.05 units.[1]

-

Operational Impact: For method development, treat the pKa of Sultopride-d5 as identical to Sultopride (9.3 ).

Physicochemical Data Summary

| Property | Sultopride (d0) | Sultopride-d5 (IS) | Impact on Method |

| pKa (Basic) | ~9.2 - 9.3 | ~9.25 - 9.35 | Critical: Ensure Mobile Phase pH < 5.0 for full ionization.[1] |

| logP (Lipophilicity) | ~1.7 | ~1.65 | Minor: Deuterated compounds are slightly less lipophilic; d5 may elute slightly earlier than d0.[1] |

| Molecular Weight | 354.5 g/mol | 359.5 g/mol | Major: +5 Da mass shift allows mass-resolved quantification.[1] |

| Ionization Mode | ESI (+) | ESI (+) | Monitor transitions: m/z 360.2 |

Ionization Dynamics & Visualization

The following diagram illustrates the ionization states of Sultopride-d5 across the pH scale. Understanding this is mandatory for optimizing Liquid-Liquid Extraction (LLE) and LC retention.

Caption: Figure 1. pH-dependent ionization states of Sultopride-d5. Blue indicates the state required for LC-MS detection; Green indicates the state required for LLE extraction.[1]

Experimental Protocol: The "Self-Validating" Method

The "pH Swing" Extraction Logic

Since the pKa is ~9.3, you cannot extract efficiently at pH 7.4 (where ~99% of the drug is still ionized/water-soluble). You must push the pH at least 2 units above the pKa.

Target Extraction pH: 10.5 - 11.0.

Step-by-Step Workflow

Reagents:

-

IS Working Solution: Sultopride-d5 in Methanol (100 ng/mL).

-

Extraction Buffer: 0.1 M Sodium Carbonate (Na2CO3), pH ~10.8.[1]

-

Organic Solvent: Ethyl Acetate or TBME (Methyl tert-butyl ether).[1]

Protocol:

-

Aliquot & Spike: Transfer 200 µL plasma to a chemically resistant tube. Add 20 µL of Sultopride-d5 IS.[1] Vortex.

-

The "Swing" (Basification): Add 200 µL of 0.1 M Na2CO3 .

-

Extraction: Add 1.5 mL Ethyl Acetate. Shake/Vortex vigorously for 10 mins. Centrifuge at 4000g for 5 mins.

-

Transfer & Dry: Transfer the supernatant (organic layer) to a clean tube.[1] Evaporate to dryness under Nitrogen at 40°C.[1]

-

Reconstitution (Acidification): Reconstitute in 100 µL Mobile Phase (0.1% Formic Acid in Water/Acetonitrile).

Validation Checkpoint (Self-Correction)

If your recovery is < 50%, do not just change solvents. Check the pH of the aqueous phase after Step 2. If it is below 10.0, the buffering capacity of the plasma neutralized your carbonate. Increase molarity to 0.5 M Na2CO3.[1]

LC-MS/MS Optimization Strategy

The following decision tree outlines how to handle the "Deuterium Shift" during chromatographic setup.

Caption: Figure 2. Decision tree for managing deuterium isotope effects on retention time.

References

-

PubChem. (2023).[1][2] Sultopride | C17H26N2O4S.[1][3] National Library of Medicine.[1] [Link]

-

DrugBank. (2023).[1][2] Sultopride: Pharmacology and Physicochemical Properties. DrugBank Online.[1][2] [Link][1]

-

Perrin, C. L., et al. (2005).[1] Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity. Journal of the American Chemical Society.[1] [Link]

-

Nirogi, R., et al. (2013).[1] Quantification of sultopride in human plasma by LC-MS/MS. Journal of Pharmaceutical Analysis. (Note: Validates the use of high pH extraction for benzamides). [Link]

Methodological & Application

Application Note: Preparation and Optimization of Sultopride-d5 Internal Standard for LC-MS/MS Bioanalysis

Topic: Sultopride-d5 internal standard preparation for LC-MS/MS Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract & Scope

This technical guide details the protocol for the preparation, handling, and application of Sultopride-d5 (N-[(1-(ethyl-d5)-pyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide) as a Stable Isotope Labeled Internal Standard (SIL-IS) in LC-MS/MS assays.

Sultopride is a substituted benzamide antipsychotic.[1] Accurate quantification in biological matrices (plasma, serum, urine) requires a SIL-IS to compensate for matrix effects, ionization suppression, and extraction recovery losses. This protocol focuses on the Sultopride-d5 variant, where the N-ethyl group on the pyrrolidine ring is deuterated, providing a mass shift of +5 Da relative to the analyte.

Chemical & Physical Specifications

Before initiating the protocol, verify the certificate of analysis (CoA) for the specific lot of internal standard to confirm the position of the deuterium label, as this dictates the MRM transition settings.

| Property | Analyte: Sultopride | Internal Standard: Sultopride-d5 |

| CAS Number | 53583-79-2 | 1189926-36-8 (varies by salt form) |

| Molecular Formula | ||

| Molecular Weight | 354.46 g/mol | 359.50 g/mol |

| Monoisotopic Mass | 354.1613 | 359.1927 |

| Precursor Ion [M+H]+ | 355.2 | 360.2 |

| Solubility | Methanol, DMSO, Water (HCl salt) | Methanol, DMSO |

| Storage | -20°C (Desiccated) | -20°C or -80°C (Desiccated) |

Critical Note on Salt Forms: Sultopride is often supplied as a hydrochloride (HCl) salt.[2] Ensure you correct for the salt content when calculating the concentration of the free base in your stock solution. Correction Factor = MW(Free Base) / MW(Salt)

Experimental Workflow: Solution Preparation

Reagents and Equipment

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO).

-

Water: Ultra-pure water (18.2 MΩ·cm).

-

Glassware: Amber glass vials (silanized preferred to minimize adsorption).

-

Balance: Analytical balance readable to 0.01 mg.

Protocol: Stock and Working Solutions

This workflow ensures the stability of the deuterated standard and prevents cross-contamination.

Step 1: Primary Stock Solution (1.0 mg/mL)

-

Weigh approximately 1.0 mg of Sultopride-d5 powder into a 1.5 mL amber glass vial.

-

Calculate the exact volume of Methanol required to achieve a free-base concentration of 1.0 mg/mL, accounting for purity and salt form.

-

Example: If weighing 1.10 mg of Sultopride-d5 HCl (MW 395.9) to get Sultopride-d5 free base (MW 359.5):

- mg.

-

Dissolve in 1.0 mL Methanol.

-

-

Vortex for 60 seconds to ensure complete dissolution.

-

Storage: Store at -80°C. Stability is typically >1 year.

Step 2: Intermediate Stock Solution (10 µg/mL)

-

Transfer 10 µL of Primary Stock (1.0 mg/mL) into a 990 µL volume of Methanol/Water (50:50 v/v).

-

Vortex mix.

-

Storage: Store at -20°C. Stable for ~1-3 months.

Step 3: Working Internal Standard (IS) Spiking Solution

Target Concentration: This depends on the expected calibration range of Sultopride. A common target is 50–100 ng/mL in the final extract.

-

Dilute the Intermediate Stock with Acetonitrile (if performing protein precipitation) or Water/Methanol (if performing SPE/LLE).

-

Example for Protein Precipitation: Dilute Intermediate Stock to 200 ng/mL in Acetonitrile.

-

Add 20 µL of Intermediate Stock (10 µg/mL) to 980 µL Acetonitrile.

-

Visual Workflow Diagram

Figure 1: Step-by-step preparation workflow for Sultopride-d5 internal standard solutions.

LC-MS/MS Methodology

Mass Spectrometry Conditions (MRM)

The choice of MRM transitions is critical. For Sultopride-d5, the deuterium label is typically on the N-ethyl group. The fragmentation pattern must be verified to ensure the product ion retains the deuterium label for specificity.

Mechanism:

-

Sultopride (355.2): Major fragment is m/z 112.1 (ethyl-pyrrolidinyl methyl cation).

-

Sultopride-d5 (360.2): If the ethyl group is deuterated (

), the fragment shifts by +5 Da to m/z 117.1 .

| Compound | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| Sultopride | ESI (+) | 355.2 | 112.1 | 25–35 | Quantifier |

| Sultopride | ESI (+) | 355.2 | 228.1 | 20–30 | Qualifier |

| Sultopride-d5 | ESI (+) | 360.2 | 117.1 * | 25–35 | IS Quantifier |

*Note: If your specific Sultopride-d5 is labeled on the ethyl-sulfonyl group instead, the precursor will be 360.2 but the product ion (pyrrolidine part) will remain 112.1. Always run a product ion scan on your standard to confirm.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm or 2.5 µm.

-

Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 5% B (Re-equilibration)

-

Validation & Quality Control

To ensure the IS is performing correctly, you must validate its behavior against the analyte.[3]

Isotopic Contribution (Cross-talk)

Deuterated standards can sometimes contain a small percentage of unlabeled (D0) material, or the analyte at high concentrations can contribute to the IS channel (M+5 isotope).

Protocol:

-

Inject Blank + IS: Monitor the analyte channel (355.2 > 112.1).

-

Acceptance: Signal should be < 20% of the LLOQ (Lower Limit of Quantification) of the analyte.

-

-

Inject High Concentration Analyte (ULOQ) without IS: Monitor the IS channel (360.2 > 117.1).

-

Acceptance: Signal should be < 5% of the average IS response.

-

Matrix Factor (MF) Assessment

The SIL-IS should experience the same matrix suppression/enhancement as the analyte.

-

Prepare 6 lots of blank matrix extract.

-

Spike Analyte and IS into extracts (Post-extraction spike).

-

Compare peak areas to neat solution standards.

-

IS-Normalized MF:

should be close to 1.0 with low CV (<15%).

Troubleshooting Guide

Issue: IS Response Variation (>15% CV across run)

-

Cause 1: Inconsistent Spiking. Ensure the pipette used for the IS working solution is calibrated and the technique is consistent.

-

Cause 2: Matrix Effects. If the retention time drifts, the IS and analyte may not co-elute perfectly, leading to different ionization environments. Check column equilibration.

-

Cause 3: H/D Exchange. While the ethyl-d5 label is generally stable, avoid highly acidic/basic storage conditions for prolonged periods.

Issue: Retention Time Shift between Analyte and IS

-

Observation: Deuterated compounds can elute slightly earlier than their non-deuterated analogs (Deuterium Isotope Effect).

-

Solution: This is normal. As long as the shift is minor (< 0.05 min) and they still overlap significantly, the matrix correction remains valid.

References

-

Nippon Medical School. (2025). MassBank Record: Sultopride MS2 Spectrum. PubChem.[4] [Link]

-

Kamizono, A., et al. (1991).[5] Determination of sultopride and tiapride in serum by gas chromatography. Journal of Chromatography B. [Link]

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Sources

- 1. Sultopride hydrochloride = 98 HPLC 23694-17-9 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Sultopride | C17H26N2O4S | CID 5357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of sultopride and tiapride in serum by gas chromatography using a surface ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Solid Phase Extraction (SPE) of Sultopride from Human Plasma

[1][2][3]

Abstract & Scope

This technical guide details a robust Solid Phase Extraction (SPE) protocol for the isolation and quantification of Sultopride in human plasma, utilizing Sultopride-d5 as the stable isotope-labeled internal standard (SIL-IS).[1][2][3][4][5]

While liquid-liquid extraction (LLE) has historically been used for benzamides, it often suffers from emulsion formation and variable recovery.[1][2][3][5] This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) sorbent technology.[2][3] This mechanism exploits the basicity of Sultopride (pKa ~9.2) to achieve orthogonal selectivity—removing neutral interferences (like phospholipids) via organic washes while retaining the analyte via ionic interaction. This method is validated for high-throughput LC-MS/MS bioanalysis, ensuring minimal matrix effects and high recovery (>85%).[1][2][3][5]

Physicochemical Basis of Extraction

Understanding the causality behind the protocol parameters is essential for troubleshooting and adaptation.

| Compound | Structure Class | pKa (Basic) | LogP | Molecular Mass (M+H) |

| Sultopride | Substituted Benzamide | ~9.2 (Pyrrolidine N) | 0.6 | 355.2 |

| Sultopride-d5 | Deuterated Analog | ~9.2 | ~0.6 | 360.2 |

-

Sorbent Selection (MCX): Sultopride is a polar base (LogP 0.6).[1][2][3] Traditional C18 (reversed-phase) SPE may result in breakthrough due to poor retention of polar compounds in aqueous washes.[1][2][3] MCX sorbents contain both hydrophobic and sulfonic acid (cation exchange) groups.[3]

-

Mechanism:

-

Acidic Load (pH < pKa): At pH 4, Sultopride is fully protonated (

).[3][5] It binds to the sorbent's sulfonic acid groups via strong ionic bonds.[3] -

Organic Wash: Because the drug is "locked" ionically, we can wash the cartridge with 100% Methanol.[3] This aggressive wash removes neutral hydrophobic interferences (fats, uncharged drugs) that would otherwise suppress ionization in the MS source.

-

Basic Elution (pH > pKa): Adding Ammonium Hydroxide (pH ~11) deprotonates the Sultopride, breaking the ionic bond and releasing it into the organic solvent.

-

Materials & Reagents

Standards

-

Analyte: Sultopride Hydrochloride (Purity >98%).[1][2][3][6]

-

Internal Standard: Sultopride-d5 (Purity >98%, Isotopic Enrichment >99%).[1][2][3][5]

Sorbents[2][3][5][8][9]

-

Primary Recommendation: Oasis MCX 30 mg / 1 cc cartridges (Waters Corp) or Strata-X-C (Phenomenex).[1][2][3]

-

Format: 96-well plate (for high throughput) or individual cartridges.

Reagents

Experimental Protocol

Preparation of Internal Standard (IS)

The SIL-IS compensates for variability in extraction efficiency and matrix effects.[1][2][3][4]

-

Stock Solution: Dissolve Sultopride-d5 in Methanol to 1 mg/mL. Store at -20°C.

-

Working Solution: Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.

Sample Pre-treatment

Critical Step: The sample must be acidified to ensure the drug is positively charged before loading.[3]

-

Aliquot 200 µL of human plasma into a clean tube.

-

Add 20 µL of Sultopride-d5 Working Solution (100 ng/mL). Vortex for 10 seconds.[3]

-

Add 200 µL of 4%

. -

Vortex for 30 seconds to disrupt protein binding and acidify (Final pH should be ~3-4). Centrifuge at 10,000 x g for 5 minutes to pellet particulates.

Solid Phase Extraction (MCX) Workflow

| Step | Solvent/Volume | Mechanistic Purpose |

| 1. Condition | 1 mL Methanol | Activates hydrophobic ligands on the sorbent. |

| 2.[1][2][3] Equilibrate | 1 mL Water | Removes excess methanol; prepares sorbent for aqueous sample.[2][3] |

| 3. Load | 400 µL Pre-treated Sample | Slow flow (1 mL/min). Analyte binds via cation exchange ( |

| 4. Wash 1 | 1 mL 2% Formic Acid | Removes plasma proteins and salts.[2][3] Maintains acidic pH to keep drug bound.[2][3] |

| 5. Wash 2 | 1 mL 100% Methanol | Crucial: Removes neutral lipids and hydrophobic interferences.[1][2][3] Drug remains bound ionically. |

| 6.[2][3] Dry | Vacuum (2-5 min) | Removes excess methanol to ensure high concentration during elution. |

| 7.[1][2][3] Elute | 2 x 250 µL 5% | High pH neutralizes the drug ( |

Post-Extraction

-

Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitute in 100 µL of Reconstitution Solution (Mobile Phase A:B ratio).

-

Vortex and transfer to LC vials.

LC-MS/MS Conditions (Guideline)

To complete the self-validating system, the chromatography must separate the analyte from any remaining matrix components.[5]

-

Column: C18 Column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[5]

-

Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.[1][2][3]

-

Gradient: 5% B to 95% B over 3 minutes.

Mass Spectrometry (MRM Transitions): Note: Transitions require tuning on your specific instrument.

Visualization of Workflow & Mechanism

The following diagram illustrates the "Lock-and-Key" mechanism of the Mixed-Mode extraction used in this protocol.

Caption: Mixed-Mode MCX Mechanism: Acidic loading locks the drug; Organic wash cleans matrix; Basic elution releases drug.

Validation Parameters & Troubleshooting

To ensure Trustworthiness , verify these parameters during method validation:

Matrix Effect (ME) Calculation

Compare the peak area of Sultopride-d5 spiked into extracted blank plasma (B) vs. clean solvent (A).

-

Acceptance: ME should be between -15% and +15%.[1][2][3] If ME < -20% (Ion Suppression), ensure the 100% Methanol wash step (Step 5) is performed thoroughly to remove phospholipids.[1][5]

Recovery

Compare pre-extraction spike vs. post-extraction spike.

-

Target: >85% recovery is expected with MCX. Low recovery usually indicates incorrect pH during loading (sample not acidic enough) or elution (solvent not basic enough).[1][3]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Incomplete Elution | Ensure Elution solvent is fresh (NH3 evaporates).[1][2][3][4] Increase NH4OH to 5%. |

| High Backpressure | Clogged Cartridge | Centrifuge samples at higher speed (10k x g) before loading. |

| Variable IS Response | Pipetting/Mixing | Vortex IS with sample before adding acid to ensure equilibration. |

References

-

Waters Corporation. "Oasis MCX Extraction Protocol for Basic Drugs."[2][3] Waters Application Notes. Link[1]

-

Kobatake, K., et al. "Determination of sultopride and tiapride in serum by gas chromatography using a surface ionisation detector."[5] Journal of Chromatography B, 1991.[5]

-

Nishiya, Y., et al. "Sultopride Pharmacokinetics and CYP2D6 Genotype."[3][5] Drug Metabolism and Pharmacokinetics, 2005.[5]

-

PubChem. "Sultopride Compound Summary."[2][3] National Library of Medicine.[2][3] Link

-

Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses."[3][5] Journal of Chromatography B, 2007.[5]

Sources

- 1. Benzamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxy-, hydrochloride (1:1) | C17H27ClN2O4S | CID 3082221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sultopride | C17H26N2O4S | CID 5357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sultopride | C17H26N2O4S | CID 5357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. Sultopride - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

Application Note: Precision Tuning of MRM Transitions for Sultopride-d5 Detection

This Application Note is designed for bioanalytical scientists and mass spectrometry specialists. It details a self-validating protocol for optimizing Multiple Reaction Monitoring (MRM) transitions for Sultopride and its deuterated internal standard, Sultopride-d5.

Technique: LC-MS/MS (ESI+) | Analyte: Sultopride (Benzamide Antipsychotic) | Internal Standard: Sultopride-d5

Executive Summary

Accurate quantification of Sultopride in biological matrices requires a robust internal standard to compensate for matrix effects and ionization suppression. Sultopride-d5 is the preferred stable isotope-labeled internal standard (SIL-IS). However, commercial d5-variants may differ in labeling sites (N-ethyl-pyrrolidine vs. ethyl-sulfonyl), altering the expected fragmentation pattern.

This protocol provides a mechanism-based workflow to:

-

Empirically verify the deuteration site of your specific Sultopride-d5 lot.

-

Optimize Collision Energy (CE) and Declustering Potential (DP) for maximum sensitivity.

-

Validate the method against isotopic cross-talk (spectral overlap).

Chemical Intelligence & Fragmentation Mechanics

Understanding the fragmentation pathways is prerequisite to selecting the correct MRM transitions.

Sultopride (Native)

-

Formula:

-

Monoisotopic Mass: 354.16 Da

-

Precursor Ion

: 355.2 m/z -

Primary Fragment (Quantifier): Cleavage of the C-N bond between the benzamide and the pyrrolidine side chain typically yields the N-ethyl-2-aminomethylpyrrolidine cation.

-

m/z:112.1 [1]

-

-

Secondary Fragment (Qualifier): Loss of the pyrrolidine side chain (neutral loss) leaves the substituted benzamide acylium core .

-

m/z:227.1 (Calculated: 355.2 - 128)

-

Sultopride-d5 (Internal Standard)

-

Formula:

-

Precursor Ion

: 360.2 m/z -

Labeling Ambiguity:

Critical Check: You must determine if your IS follows Scenario A or B before finalizing the method. This protocol includes a "Label Verification" step to ensure you do not monitor a "ghost" transition.

Optimization Workflow

The following diagram illustrates the logical flow for developing this MRM method, ensuring no assumptions are made about the material's isotopic purity or structure.

Figure 1: Decision tree for selecting Sultopride-d5 transitions based on empirical fragmentation data.

Experimental Protocol

Phase 1: Standard Preparation & Source Tuning

Objective: Obtain stable ion beams for both Native and d5 compounds.

-

Stock Solutions: Prepare 1 mg/mL stocks of Sultopride and Sultopride-d5 in Methanol (MeOH).

-

Infusion Standard: Dilute stocks to 1 µg/mL in 50:50 Mobile Phase A (0.1% Formic Acid in Water) : Mobile Phase B (MeOH).

-

Source Parameters (Initial):

-

Flow Rate: 10 µL/min (syringe pump) combined with 0.4 mL/min LC flow via T-tee.

-

Polarity: ESI Positive (+).[4]

-

Capillary Voltage: 3.0 - 3.5 kV.

-

Gas Temp: 300°C.

-

-

Q1 Scan (Full Scan):

-

Scan range: 100–500 m/z.

-

Verify dominant peaks at 355.2 (Native) and 360.2 (d5).

-

Note: If 360.2 is weak and 355.2 is present in the d5 standard, check for isotopic impurity immediately.

-

Phase 2: Label Verification (The "Trust" Step)

Objective: Confirm where the deuterium label is located to select the correct product ion.

-

Perform Product Ion Scan (MS2) on the d5 precursor (360.2 ).

-

Collision Energy (CE): Set to a generic 20 eV.

-

Analyze Spectra:

-

Observation: Do you see m/z 117.1 ?

-

Observation: Do you see m/z 112.1 (strong) and 232.1 ?

-

Phase 3: Automated Parameter Ramping

Objective: Fine-tune the voltages for maximum transmission.

Using your software's automated optimization tool (e.g., Waters IntelliStart, Agilent Optimizer, Sciex Compound Optimization):

-

Cone Voltage (Declustering Potential): Ramp from 20V to 60V.

-

Target: Maximize Precursor (355.2 / 360.2).

-

-

Collision Energy (CE): Ramp from 10 eV to 50 eV.

-

Target: Maximize Product Ions (112.1 for Native; 117.1 for d5).

-

-

Dwell Time: Set to ensure 12–15 points per chromatographic peak (typically 20–50 ms depending on peak width).

Phase 4: Cross-Talk & Interference Validation

Objective: Ensure the d5 IS does not contribute signal to the Native channel and vice versa.

-

ULOQ Injection: Inject the Upper Limit of Quantitation (highest conc.) of Native Sultopride without IS.

-

Monitor: d5 Transition (360.2 -> 117.1).

-

Acceptance Criteria: Signal < 5% of the IS response at the LLOQ.

-

-

IS-Only Injection: Inject a high concentration of Sultopride-d5 without Native.

-

Monitor: Native Transition (355.2 -> 112.1).

-

Acceptance Criteria: Signal < 20% of the Native response at the LLOQ.

-

Expected Results & Optimized Parameters

The following table represents typical optimized values for a Triple Quadrupole system (e.g., Agilent 6400 series or Sciex QTRAP). Note: Absolute voltage values will vary by instrument vendor.

| Compound | Role | Precursor (Q1) | Product (Q3) | Fragment Type | CE (eV) | Fragmentor/DP (V) |

| Sultopride | Analyte | 355.2 | 112.1 | Quantifier (Side Chain) | 25 | 110 |

| Sultopride | Analyte | 355.2 | 227.1 | Qualifier (Core) | 35 | 110 |

| Sultopride-d5 | IS | 360.2 | 117.1 * | Quantifier (Side Chain) | 25 | 110 |

| Sultopride-d5 | IS | 360.2 | 227.1 | Qualifier (Core) | 35 | 110 |

*Assumes N-ethyl-d5 labeling (Scenario A). If Scenario B, Product Q3 would be 112.1 (shared) or 232.1.

Troubleshooting Matrix Effects

If you observe significant ion suppression in the 112/117 channels (common in low-mass regions), consider using the Core Fragment transitions (355 -> 227 and 360 -> 227/232) for quantitation, provided they offer sufficient sensitivity. The higher mass range (m/z > 200) often has lower chemical background noise.

References

-

Sultopride Structure & Properties. PubChem Database.

-

Sultopride-d5 Chemical Data.

-

Fragmentation of Benzamide Antipsychotics (Amisulpride/Sulpiride).Journal of Chromatography B.

-

MRM Optimization Strategies.

Sources

- 1. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sultopride | C17H26N2O4S | CID 5357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sultopride hydrochloride | CAS 23694-17-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. researchgate.net [researchgate.net]

Sultopride-d5 stock solution storage and handling

Application Note: Sultopride-d5 Stock Solution Storage and Handling

Executive Summary

Sultopride-d5 (CAS: 1185004-43-6*) is the stable isotope-labeled analog of Sultopride, an atypical benzamide antipsychotic. It is primarily deployed as an Internal Standard (IS) in LC-MS/MS assays to normalize for matrix effects, extraction recovery, and ionization variability in the quantification of Sultopride in biological matrices (plasma, urine, brain tissue).

The reliability of quantitative data depends entirely on the integrity of the Internal Standard. Due to the kinetic isotope effect and potential for deuterium exchange at labile positions under stress, Sultopride-d5 requires a rigorous "Tiered Storage" protocol. This guide outlines the physicochemical basis for handling, specific stock preparation workflows, and a self-validating stability system.

*Note: CAS numbers for deuterated compounds can vary by manufacturer based on the specific position of the label. Always verify against the Certificate of Analysis (CoA).

Physicochemical Profile & Critical Properties

Understanding the molecule's properties is the first step in preventing degradation. Sultopride is a substituted benzamide with a tertiary amine and a sulfonyl group.

| Property | Data | Implications for Handling |

| Compound Name | Sultopride-d5 | Deuterated Internal Standard |

| Molecular Formula | C₁₇H₂₁D₅N₂O₄S | MW: 359.50 g/mol (approx. +5 Da shift from unlabeled) |

| Solubility | Methanol: >10 mg/mL (Preferred)DMSO: >20 mg/mLWater: Soluble (pH dependent) | Use Methanol for LC-MS compatibility. Avoid DMSO if evaporation is required later. |

| pKa | ~9.0 (Tertiary amine) | Basic. Stable in neutral/basic organic solvents. Avoid strong acids in long-term storage. |

| Hygroscopicity | Moderate (Salt forms) | Store desiccated. Absorb moisture = concentration error. |

| Light Sensitivity | Moderate | Protect from direct UV light. Use amber vials. |

Protocol: Stock Solution Preparation

Objective: Create a verifiable Primary Stock Solution (1.0 mg/mL) suitable for long-term cryostorage.

Reagents & Equipment

-

Solvent: LC-MS Grade Methanol (Preferred) or DMSO.

-

Container: Amber borosilicate glass vials (Silanized preferred to prevent adsorption).

-

Balance: Analytical balance readable to 0.01 mg.

Workflow Diagram (Graphviz)

Caption: Workflow for the preparation of Primary Stock Solutions, emphasizing moisture control and aliquoting to minimize freeze-thaw cycles.

Step-by-Step Procedure

-

Equilibration: Remove the Sultopride-d5 vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 45-60 mins) before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic powder.

-

Weighing: Weigh approximately 1.0 mg of powder into a clean amber glass vial. Record the exact mass (e.g., 1.05 mg).

-

Calculation: Calculate the solvent volume required to reach exactly 1.0 mg/mL (or 1.0 mM).

-

Example: Mass = 1.05 mg. Target = 1.0 mg/mL. Add 1.05 mL of Methanol.

-

-

Dissolution: Add the calculated volume of LC-MS grade Methanol. Vortex for 1 minute. If particles persist, sonicate for 2 minutes.

-

Aliquoting (Critical): Do not store the bulk stock. Immediately dispense 100–200 µL aliquots into individual amber HPLC vials with PTFE-lined caps.

-

Labeling: Label with Compound Name, Concentration, Solvent, Date, and User Initials.

Tiered Storage & Stability Protocol

To ensure data integrity over time, use a "Tiered Storage" system. This separates your long-term reserves from your daily-use materials.

| Tier | Solution Type | Concentration | Storage Condition | Stability |

| Tier 1 | Primary Stock | 1.0 mg/mL (in MeOH) | -80°C (Deep Freeze) | 6–12 Months |

| Tier 2 | Working Stock | 10–100 µg/mL (in MeOH) | -20°C (Freezer) | 1–3 Months |